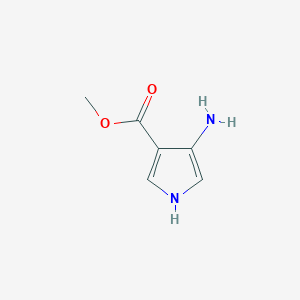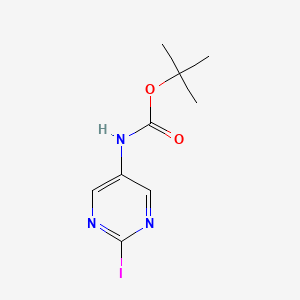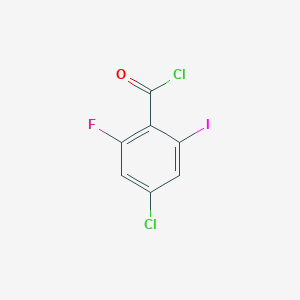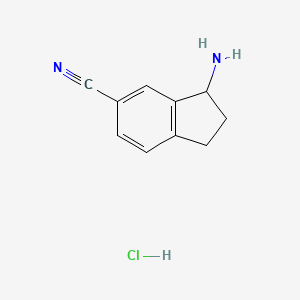
Ethyl (R)-3-chloro-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl ®-3-chloro-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to a 3-chloro-2-methylpropanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl ®-3-chloro-2-methylpropanoate can be synthesized through the esterification of ®-3-chloro-2-methylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of ethyl ®-3-chloro-2-methylpropanoate may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl ®-3-chloro-2-methylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Hydrolysis: In the presence of aqueous acid or base, the ester can be hydrolyzed to yield ®-3-chloro-2-methylpropanoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of ®-3-chloro-2-methylpropanol.
Hydrolysis: Formation of ®-3-chloro-2-methylpropanoic acid and ethanol.
Reduction: Formation of ®-3-chloro-2-methylpropanol.
Wissenschaftliche Forschungsanwendungen
Ethyl ®-3-chloro-2-methylpropanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical agents.
Biological Studies: Utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl ®-3-chloro-2-methylpropanoate involves its interaction with nucleophiles and electrophiles in chemical reactions. The ester group is susceptible to nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The chlorine atom can also participate in substitution reactions, making the compound versatile in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Ethyl ®-3-chloro-2-methylpropanoate can be compared with similar compounds such as:
Ethyl 3-chloropropanoate: Lacks the methyl group at the 2-position.
Ethyl 2-methylpropanoate: Lacks the chlorine atom at the 3-position.
Methyl ®-3-chloro-2-methylpropanoate: Has a methyl ester group instead of an ethyl ester group.
These comparisons highlight the unique structural features of ethyl ®-3-chloro-2-methylpropanoate, which contribute to its distinct reactivity and applications.
Eigenschaften
Molekularformel |
C6H11ClO2 |
|---|---|
Molekulargewicht |
150.60 g/mol |
IUPAC-Name |
ethyl (2R)-3-chloro-2-methylpropanoate |
InChI |
InChI=1S/C6H11ClO2/c1-3-9-6(8)5(2)4-7/h5H,3-4H2,1-2H3/t5-/m0/s1 |
InChI-Schlüssel |
KACQSQKESARGKY-YFKPBYRVSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H](C)CCl |
Kanonische SMILES |
CCOC(=O)C(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12957201.png)
![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12957208.png)
![2,4-Dihydro-1H-benzo[d][1,3]oxazine](/img/structure/B12957213.png)





![N,N,N',N'-tetramethyl-N-{2-[(3-methylcyclohexyl)oxy]-2-oxoethyl}-N'-{2-[5-methyl-2-(propan-2-yl)cyclohexyl]-2-oxoethyl}decane-1,10-diaminium](/img/structure/B12957248.png)





